Hexamethylene diisocyanate

Description

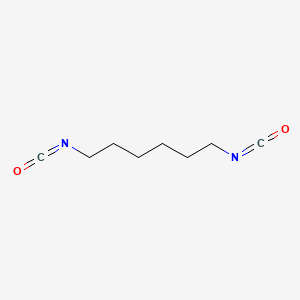

Structure

3D Structure

Properties

IUPAC Name |

1,6-diisocyanatohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c11-7-9-5-3-1-2-4-6-10-8-12/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRAMGCGOFNQTLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN=C=O)CCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2, Array | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3579 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53895-37-7, 28574-90-5, 28182-81-2 | |

| Record name | Hexane, 1,6-diisocyanato-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53895-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HMDI trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28574-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexamethylene diisocyanate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28182-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4024143 | |

| Record name | 1,6-Diisocyanatohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexamethylene diisocyanate appears as a colorless crystalline solid. Toxic by ingestion and is strongly irritating to skin and eyes. It is used to make nylon., Liquid, Clear, colorless to slightly yellow liquid with a sharp, pungent odor; [NIOSH], CLEAR COLOURLESS LIQUID WITH PUNGENT ODOUR., Clear, colorless to slightly yellow liquid with a sharp, pungent odor. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3579 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexane, 1,6-diisocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexamethylene diisocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/116 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/715 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hexamethylene diisocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0320.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

491 °F at 760 mmHg (NTP, 1992), 213 °C (415 °F), BP: 121-122 °C at 9 mm Hg, 255 °C, 415 °F | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3579 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6134 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/715 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hexamethylene diisocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0320.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

284 °F (NTP, 1992), 140 °C o.c., 284 °F | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3579 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/715 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hexamethylene diisocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0320.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Reacts with water (NTP, 1992), Solubility in water: reaction, Low (Reacts) | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3579 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Hexamethylene diisocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0320.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.0528 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.04 at 25 °C/15.5 °C, Relative density (water = 1): 1.05, 1.0528, (77 °F): 1.04 | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3579 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6134 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/715 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hexamethylene diisocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0320.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

5.81 (Air = 1), Relative vapor density (air = 1): 5.8 | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6134 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.05 mmHg at 75 °F (NTP, 1992), 0.5 [mmHg], 0.05 mm Hg at 25 °C (77 °F), Vapor pressure, Pa at 25 °C: 7, 0.5 mmHg, (77 °F): 0.05 mmHg | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3579 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexamethylene diisocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/116 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6134 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/715 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hexamethylene diisocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0320.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Liquid, Clear, colorless to slightly yellow liquid, Oil | |

CAS No. |

822-06-0, 822-06-0, 11142-52-2 | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3579 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexamethylene diisocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=822-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexamethylene diisocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Diisocyanatohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11687 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexane, 1,6-diisocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Diisocyanatohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexamethylene diisocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.350 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I70A3I1UF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6134 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/715 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-67 °F (NTP, 1992), -67 °C (-89 °F), -67 °C, -89 °F | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3579 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6134 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/715 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hexamethylene diisocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0320.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of Hexamethylene Diisocyanate (HDI)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexamethylene diisocyanate (HDI), a key aliphatic diisocyanate (ADI), is fundamental to the synthesis of high-performance polyurethane materials. Its linear aliphatic structure, containing two highly reactive isocyanate groups, imparts unique properties, most notably excellent resistance to ultraviolet degradation and weathering, making it indispensable for durable coatings, adhesives, and elastomers.[1][2] This guide provides a comprehensive exploration of HDI's core chemical properties, synthesis, and complex reactivity. We will delve into its reactions with various nucleophiles, the mechanisms of polymerization and oligomerization that are crucial for industrial applications, and the analytical methodologies required for its characterization and monitoring. Furthermore, this document addresses the critical safety and handling protocols necessitated by its toxicological profile.

Introduction to this compound (HDI)

Overview and Industrial Significance

This compound, systematically named 1,6-diisocyanatohexane, is an organic compound with the chemical formula C₈H₁₂N₂O₂.[2] It is a colorless to pale-yellow liquid with a sharp, pungent odor.[1][2] While it represents a smaller fraction of the global diisocyanate market compared to aromatic counterparts like MDI and TDI, HDI occupies a critical niche in specialty applications where color stability and durability are paramount.[1] The primary application of HDI is in the production of polyurethane coatings, particularly for the automotive, aerospace, and construction industries, where resistance to abrasion and UV light is essential.[2][3]

Molecular Structure and Key Features

The HDI molecule consists of a flexible six-carbon aliphatic chain (hexamethylene) capped at both ends by highly electrophilic isocyanate (-N=C=O) functional groups.

O=C=N–(CH₂)₆–N=C=O

This aliphatic nature is the source of its UV stability, as it lacks the chromophoric aromatic rings that lead to yellowing in other isocyanates. The two terminal isocyanate groups are the centers of reactivity, readily undergoing addition reactions with compounds containing active hydrogen atoms.[4]

Physicochemical Properties

A summary of the key physicochemical properties of monomeric HDI is presented below for reference.

| Property | Value | Source(s) |

| IUPAC Name | 1,6-Diisocyanatohexane | [1] |

| CAS Number | 822-06-0 | [1][2] |

| Molecular Formula | C₈H₁₂N₂O₂ | [1][2] |

| Molar Mass | 168.2 g/mol | [1][2] |

| Appearance | Colorless to slightly yellow liquid | [2][5] |

| Odor | Sharp, pungent | [1] |

| Density | 1.047 g/cm³ (at 25 °C) | [1] |

| Melting Point | -67 °C | [1] |

| Boiling Point | 255 °C (at 1 atm) | [1][3] |

| Vapor Pressure | 0.05 mmHg (at 25 °C) | [1][2] |

| Flash Point | 130–140 °C | [1] |

| Water Solubility | Reacts with water | [6] |

| Solubility | Soluble in organic solvents (e.g., benzene, toluene) | [3] |

Synthesis of this compound

Industrial Synthesis: The Phosgenation Route

The predominant commercial method for HDI production is the phosgenation of its corresponding diamine, hexamethylene diamine (HDA).[1][3] This process, while efficient, involves the use of highly toxic phosgene gas, necessitating stringent safety controls.

Caption: Industrial synthesis of HDI via phosgenation of HDA.

Laboratory-Scale Synthesis Protocol

A representative laboratory procedure for synthesizing HDI from hexamethylenediammonium chloride is adapted from Organic Syntheses.[7] This method provides a viable route for research applications.

Materials:

-

Finely powdered hexamethylenediammonium chloride (dried)

-

Anhydrous, redistilled high-boiling solvent (e.g., amylbenzene or tetralin)

-

Gaseous, chlorine-free phosgene

Procedure:

-

Setup: A three-necked flask is equipped with a mechanical stirrer, reflux condenser, thermometer, and a phosgene inlet tube extending below the surface of the reaction mixture.

-

Reaction Mixture: A suspension of hexamethylenediammonium chloride in the anhydrous solvent is prepared in the flask.

-

Heating and Phosgenation: The mixture is stirred and heated to 180–185 °C. Gaseous phosgene is then introduced at a controlled rate. The reaction is exothermic and produces hydrogen chloride gas, which escapes through the condenser.[7]

-

Monitoring: The reaction is continued at 180–185 °C until the solid diamine salt has dissolved and the evolution of HCl ceases, which can take 8-15 hours.[7]

-

Workup: The hot reaction mixture is filtered to remove any insoluble byproducts.

-

Purification: The filtrate is subjected to fractional distillation under reduced pressure to first remove the solvent, followed by the collection of the this compound fraction, which boils at 120–125 °C / 10 mm Hg.[7]

Causality Note: The use of the diamine salt (dihydrochloride) instead of the free diamine helps to control the initial highly exothermic reaction with phosgene. The high reaction temperature is necessary to drive the reaction to completion and form the diisocyanate.

Emerging Green Synthesis Pathways

Due to the extreme toxicity of phosgene, significant research is focused on developing "phosgene-free" or "green" synthesis routes. One promising approach involves using biomass-derived platform molecules like 5-hydroxymethylfurfural (5-HMF) as a starting material to produce hexamethylene-1,6-dicarbamate (HDC), a precursor to HDI, thereby avoiding phosgene and utilizing renewable resources.[8]

Core Reactivity of the Isocyanate Group

The Electrophilic Nature of the Isocyanate Functional Group

The reactivity of HDI is dominated by the isocyanate (-N=C=O) group. The carbon atom in this group is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This makes it highly susceptible to attack by nucleophiles, particularly those containing an active hydrogen, such as alcohols, amines, and water.[4]

Reaction with Nucleophiles

The reaction between an isocyanate and an alcohol (a hydroxyl group) yields a urethane linkage. This is the foundational reaction for all polyurethane chemistry. The reaction proceeds via nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate.

Caption: General reaction mechanism for urethane formation.

This reaction is the basis for producing polyurethane coatings, where HDI or its derivatives are reacted with polyols (polymers with multiple hydroxyl groups) to form a cross-linked polymer network.[9]

HDI reacts readily with water.[6] This reaction is often undesirable in coating applications as it can lead to the formation of CO₂ gas, causing bubbling and defects. The reaction proceeds in two main steps:

-

The isocyanate group reacts with water to form an unstable carbamic acid intermediate.

-

The carbamic acid rapidly decomposes to form a primary amine (1,6-hexamethylene diamine) and carbon dioxide.[10][11]

The newly formed primary amine is a potent nucleophile and can then react with another isocyanate group from an HDI molecule to form a highly stable disubstituted urea linkage.[12]

Caption: Pathway of HDI reaction with water leading to urea formation.

The reaction between an isocyanate and a primary or secondary amine is extremely rapid and yields a urea linkage. This reaction is often faster than the reaction with alcohols. It is utilized in some specialized applications but must also be considered as a potential side reaction if amine contaminants are present.

Factors Influencing Reactivity

The rate of the isocyanate-nucleophile reaction is influenced by several factors:

-

Nucleophilicity: The reaction rate generally follows the order: primary aliphatic amine > primary aromatic amine > primary alcohol > water > secondary alcohol > tertiary alcohol > phenol.

-

Steric Hindrance: Bulky groups near the reactive sites on either the isocyanate or the nucleophile can slow the reaction rate.

-

Catalysis: The urethane reaction is often catalyzed to achieve desired cure times. Organotin compounds (e.g., dibutyltin dilaurate) are highly effective but are facing increased scrutiny due to toxicity.[13] Amine catalysts are also widely used.

Polymerization and Oligomerization

Due to the high volatility and toxicity of monomeric HDI, it is most commonly used in industry in the form of higher molecular weight oligomers or prepolymers.[1][2] This significantly reduces the vapor pressure and associated inhalation hazards.[2] The two most important oligomeric forms are the isocyanurate and the biuret.

Cyclotrimerization to Isocyanurate

Under the influence of specific catalysts (e.g., phosphines, certain carboxylates), three HDI molecules can undergo a cyclotrimerization reaction to form a highly stable, six-membered isocyanurate ring.[14][15] The resulting "HDI trimer" is a polyisocyanate with three pendant isocyanate groups available for further reaction. This structure enhances the thermal stability and chemical resistance of the final polyurethane product.[2]

Caption: Catalytic formation of HDI isocyanurate trimer.

The mechanism is complex, but a proposed two-step pathway involves the initial formation of a four-membered ring dimer, which then reacts with a third HDI monomer to form the final six-membered trimer.[14] Besides the desired trimer, byproducts such as pentamers and heptamers can also be formed.[15][16]

Formation of Biuret Structures

Biuret structures are formed by the reaction of a pre-formed urea with an excess of isocyanate. In the context of HDI, this is typically achieved by reacting HDI with a controlled, substoichiometric amount of water. The resulting amine from hydrolysis reacts with two additional HDI molecules to form the biuret structure, which has a lower viscosity than the isocyanurate trimer.

"Blocked" Isocyanates for Controlled Reactivity

For applications requiring a one-component, heat-curable system, "blocked" isocyanates are used. In this technology, the isocyanate groups of HDI or its oligomers are reacted with a blocking agent (e.g., phenols, oximes, caprolactam) to form a thermally reversible bond.[17] The resulting product is stable at ambient temperatures. Upon heating to a specific "deblocking" temperature, the blocking agent is released, regenerating the reactive isocyanate group which can then react with a polyol to cure the system.[17]

Analytical Methodologies

The quantitative analysis of HDI, particularly at low occupational exposure levels, is challenging due to its high reactivity. Most standard methods rely on immediate derivatization upon sample collection to form a stable derivative that can be analyzed chromatographically.[18][19]

Protocol: Air Sampling and Analysis via HPLC

This protocol is based on established methods like those from OSHA and NIOSH for monitoring airborne isocyanates.[20][21]

Objective: To quantify the concentration of monomeric and oligomeric HDI in an air sample.

Materials:

-

Personal sampling pump calibrated to a known flow rate (e.g., 1 L/min).

-

Open-face cassette containing a glass fiber filter coated with a derivatizing agent, such as 1-(2-pyridyl)piperazine (1-2PP) or 1-(2-methoxyphenyl)piperazine (MPP).[21]

-

Extraction solvent: 90/10 (v/v) acetonitrile/dimethyl sulfoxide (ACN/DMSO).[21]

-

High-Performance Liquid Chromatograph (HPLC) with UV and/or fluorescence detectors.[20]

Procedure:

-

Sample Collection: A known volume of air is drawn through the coated filter using the sampling pump. The HDI in the air reacts immediately with the 1-2PP on the filter to form a stable urea derivative.

-

Sample Preparation: After sampling, the filter is transferred to a vial containing the extraction solvent. The vial is agitated to ensure complete extraction of the derivative from the filter.

-

Analysis: An aliquot of the sample extract is injected into the HPLC system.

-

Detection: The separated derivative is detected using a UV detector (e.g., at 254 nm) and/or a fluorescence detector (e.g., excitation at 240 nm, emission at 370 nm), which provides high sensitivity and selectivity.[20]

-

Quantification: The concentration of the HDI derivative is determined by comparing its peak area to a calibration curve prepared from certified standards. The airborne concentration of HDI is then calculated based on the sample volume.

Self-Validation Note: The use of dual detectors (UV and fluorescence) can help confirm the identity of the diisocyanate peaks, as the ratio of the detector responses is characteristic for a given derivative.[21]

Biological Monitoring

Exposure to HDI can also be assessed by measuring metabolites in biological samples. Methods typically involve the acid or base hydrolysis of urine or plasma samples to release the corresponding diamine (HDA), which is then derivatized and analyzed by gas chromatography-mass spectrometry (GC/MS) or HPLC.[18]

Safety, Handling, and Environmental Fate

Health Hazards and Toxicology

Monomeric HDI is highly toxic and poses a significant health risk.

-

Respiratory Sensitizer: The primary health concern is respiratory sensitization.[10] Inhalation can lead to occupational asthma, where subsequent exposure to even minute concentrations can trigger a severe asthmatic attack.[10]

-

Irritant: It is a severe irritant to the skin, eyes, and respiratory tract.[5][22] Acute exposure to high concentrations can cause coughing, shortness of breath, and pulmonary edema.[22]

-

Toxicity: It is classified as harmful if swallowed and fatal if inhaled.[23][24]

Personal Protective Equipment (PPE) and Handling Procedures

Strict adherence to safety protocols is mandatory when handling HDI.

-

Ventilation: All work must be conducted in a well-ventilated area, preferably within a chemical fume hood.[23][24]

-

Respiratory Protection: In case of inadequate ventilation, a self-contained breathing apparatus (SCBA) or an appropriate air-purifying respirator with cartridges for organic vapors and particulates must be worn.[23][25]

-

Hand Protection: Chemical-resistant gloves (e.g., Butyl rubber, Viton) must be worn.[26]

-

Eye Protection: Chemical safety goggles and/or a face shield are required.[23]

-

Skin Protection: Protective clothing is necessary to prevent skin contact.[26]

Spill Management and Decontamination

Spills must be managed immediately.

-

Evacuate and ventilate the area.

-

Wear full PPE.

-

Contain the spill with an inert absorbent material (e.g., sand, vermiculite).

-

DO NOT use water directly on the spill, as this will generate CO₂ gas.[6]

-

Slowly apply a decontamination solution (e.g., a mixture of water, surfactant, and a weak base like sodium carbonate) to neutralize the isocyanate.

-

Collect the material in a designated, open-top container for disposal, as CO₂ may still be generated.

Environmental Fate

HDI is not expected to persist in the environment. Its fate is governed by its high reactivity.

-

Atmosphere: HDI vapor released to the air is expected to degrade with a half-life of approximately 5.6 hours via reaction with hydroxyl radicals.[10]

-

Water and Soil: In moist soil or water, HDI is expected to hydrolyze rapidly to form 1,6-hexamethylene diamine and insoluble polyureas.[11][27] Significant environmental concentrations are not expected except near emission sources.[27]

Conclusion

This compound is a specialty chemical of significant industrial value, prized for its ability to create durable, UV-stable polyurethane materials. Its utility is intrinsically linked to the high and versatile reactivity of its dual isocyanate groups. This reactivity, however, also dictates its significant toxicological hazards, demanding a deep understanding of its chemical behavior for safe handling, effective application, and accurate analysis. The ongoing shift towards less hazardous oligomeric forms and the exploration of green synthesis routes will continue to shape the future of this important industrial monomer.

References

- Properties of this compound. (n.d.). Google Cloud.

-

This compound. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]

-

This compound (HDI) - Properties, Applications, and Market Prospects. (2025, August 19). VICHEM. Retrieved January 4, 2026, from [Link]

-

This compound. (n.d.). Organic Syntheses. Retrieved January 4, 2026, from [Link]

-

This compound. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved January 4, 2026, from [Link]

-

Understanding HDI: The Versatile Chemical With Caution. (2025, December 18). Oreate AI Blog. Retrieved January 4, 2026, from [Link]

-

HDI- this compound (C8H12N2O2). (n.d.). GazFinder. Retrieved January 4, 2026, from [Link]

-

A novel method for the green synthesis of biobased hexamethylene-1,6-dicarbamate. (n.d.). Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]

-

Synthesis of this compound. (n.d.). PrepChem.com. Retrieved January 4, 2026, from [Link]

-

Safety Data Sheet: this compound. (2019, September 16). Chemos GmbH & Co.KG. Retrieved January 4, 2026, from [Link]

-

This compound Reference Exposure Levels (Monomer and Polyisocyanates). (n.d.). OEHHA. Retrieved January 4, 2026, from [Link]

-

1,6-Hexamethylene Diisocyanate Method. (n.d.). OSHA. Retrieved January 4, 2026, from [Link]

-

Unraveling the Mechanism of Trimerization Reaction of this compound: DFT Calculation and Experiments. (2025, June 6). ACS Publications. Retrieved January 4, 2026, from [Link]

-

Synthesis and structure investigation of this compound (HDI)-based polyisocyanates. (n.d.). Semantic Scholar. Retrieved January 4, 2026, from [Link]

-

POTENTIAL FOR HUMAN EXPOSURE. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved January 4, 2026, from [Link]

-

SAFETY DATA SHEET. (n.d.). Covestro Solution Center. Retrieved January 4, 2026, from [Link]

-

Hazardous Substance Fact Sheet - this compound. (n.d.). NJ.gov. Retrieved January 4, 2026, from [Link]

-

HDI trimer Poly(this compound) CAS 28182-81-2. (n.d.). Kerton Chemicals. Retrieved January 4, 2026, from [Link]

-

Unraveling the Mechanism of Trimerization Reaction of this compound: DFT Calculation and Experiments. (2025, June 6). ACS Publications. Retrieved January 4, 2026, from [Link]

-

A laboratory comparison of analytical methods used for isocyanates. (2025, August 6). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Diisocyanates in polyurethane plastics applications. (1999). PubMed. Retrieved January 4, 2026, from [Link]

-

DIISOCYANATES. (n.d.). OSHA. Retrieved January 4, 2026, from [Link]

-

Polymerization of this compound in solution and a 260.23 m/z [M+H]+ ion in exposed human cells. (n.d.). PubMed Central. Retrieved January 4, 2026, from [Link]

-

Synthesis and structure investigation of this compound (HDI)-based polyisocyanates. (2025, August 6). ResearchGate. Retrieved January 4, 2026, from [Link]

- Synthetic method of this compound trimer. (n.d.). Google Patents.

-

Polymerization of this compound in solution and a 260.23 m/z [M+H]+ ion in exposed human cells. (2018). PubMed. Retrieved January 4, 2026, from [Link]

-

Reaction of 1,6-hexamethylene diisocyanate trimer with n-butanol. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

This compound. (n.d.). EPA. Retrieved January 4, 2026, from [Link]

-

Sampling of diisocyanates (HDI, TDI) in air by derivatisation with secondary amines as reagents. (n.d.). Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]

-

Advantages and limitations of diisocyanates in intramolecular collapse. (2017). Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]

-

Chemical structures of this compound (HDI) and two HDI oligomers. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

- One_Package_Heat_Curable_S... (1982, April 28). Google Patents.

- Blocked polyisocyanates based on HDI. (n.d.). Google Patents.

-

POTENTIAL FOR HUMAN EXPOSURE. (n.d.). NCBI. Retrieved January 4, 2026, from [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. vichem.vn [vichem.vn]

- 3. Understanding HDI: The Versatile Chemical With Caution - Oreate AI Blog [oreateai.com]

- 4. webqc.org [webqc.org]

- 5. Gas detectors and respiratory protection equipments C8H12N2O2 (HDI- this compound), CAS number 822-06-0 [en.gazfinder.com]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. A novel method for the green synthesis of biobased hexamethylene-1,6-dicarbamate - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Diisocyanates in polyurethane plastics applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. oehha.ca.gov [oehha.ca.gov]

- 11. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Polymerization of this compound in solution and a 260.23 m/z [M+H]+ ion in exposed human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis and structure investigation of this compound (HDI)-based polyisocyanates | Semantic Scholar [semanticscholar.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. server.ccl.net [server.ccl.net]

- 18. atsdr.cdc.gov [atsdr.cdc.gov]

- 19. researchgate.net [researchgate.net]

- 20. osha.gov [osha.gov]

- 21. osha.gov [osha.gov]

- 22. epa.gov [epa.gov]

- 23. chemos.de [chemos.de]

- 24. chemicalbook.com [chemicalbook.com]

- 25. solutions.covestro.com [solutions.covestro.com]

- 26. nj.gov [nj.gov]

- 27. atsdr.cdc.gov [atsdr.cdc.gov]

The In-Depth Technical Guide to the Polymerization Mechanisms of Hexamethylene Diisocyanate (HDI)

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

Hexamethylene diisocyanate (HDI) is a cornerstone of the polyurethane and polyisocyanate industry. Its aliphatic nature imparts excellent UV stability and non-yellowing properties to the final products, making it indispensable in high-performance coatings, adhesives, and elastomers.[1][2] However, the reactivity of its two isocyanate groups opens a gateway to a fascinating and complex world of polymerization chemistry. Understanding the nuances of these mechanisms is not merely an academic exercise; it is the key to tailoring polymer architecture and, consequently, material properties for advanced applications, including those in the biomedical field.[3]

This guide is structured to provide a comprehensive yet intuitive exploration of HDI polymerization. We will move from the foundational step-growth polymerization that forms the backbone of the polyurethane industry to the more intricate chain-growth mechanisms that allow for the synthesis of highly ordered, helical polyisocyanates. Our journey will be grounded in the principles of scientific integrity, offering not just protocols but the rationale behind them.

Section 1: The Versatile Chemistry of this compound

This compound (C₈H₁₂N₂O₂), with the CAS number 822-06-0, is a linear aliphatic diisocyanate.[1] Its structure, characterized by two highly reactive isocyanate (-N=C=O) groups at the ends of a six-carbon chain, dictates its chemical behavior. These isocyanate groups are electrophilic and readily react with nucleophiles, most notably hydroxyl groups to form urethane linkages, and with amines to form urea linkages. The production of HDI is primarily achieved through the phosgenation of hexamethylenediamine (HDA).[1][4] Due to the high toxicity of phosgene, this process requires stringent safety measures.[1] The volatility and toxicity of HDI monomer mean that it is often sold and used in the form of a more stable prepolymer or adduct, such as a biuret or isocyanurate.[5]

Section 2: Step-Growth Polymerization: The Foundation of Polyurethanes

The most commercially significant polymerization of HDI is its step-growth reaction with polyols to form polyurethanes. This polyaddition reaction is the basis for a vast array of materials with tunable properties.[3][6]

The Urethane Linkage: A Reaction of Precision

The fundamental reaction in polyurethane formation is the nucleophilic addition of a hydroxyl group from a polyol to the electrophilic carbon of the isocyanate group of HDI. This reaction is typically exothermic and can be catalyzed to achieve desired reaction rates.

Catalysis: Directing the Reaction Pathway

While the reaction between an isocyanate and a hydroxyl group can proceed without a catalyst, it is often slow at room temperature.[7] Catalysts are crucial for controlling the curing time and influencing the final properties of the polyurethane.

-

Amine Catalysts: Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), are widely used. They function by activating the isocyanate group, making it more susceptible to nucleophilic attack.

-

Organometallic Catalysts: Tin-based catalysts, like dibutyltin dilaurate (DBTDL), are highly effective.[8] They work by coordinating with both the isocyanate and the hydroxyl groups, bringing them into proximity and facilitating the reaction. Bismuth and zinc-based catalysts are also employed as alternatives to organotin compounds.[9]

Kinetics and Thermodynamics: A Deeper Dive

The kinetics of polyurethane formation from HDI are often complex and can exhibit autocatalytic behavior, where the urethane product itself can catalyze the reaction.[7] The reaction is typically modeled as a second-order process. The activation energy for the reaction involving aliphatic isocyanates like HDI is generally higher than for aromatic isocyanates, leading to a slower uncatalyzed reaction rate.[7]

| Kinetic Parameter | Typical Value Range for HDI-Polyol Systems | Significance |

| Activation Energy (Ea) | 45 - 60 kJ/mol | Higher Ea indicates a greater temperature dependence of the reaction rate.[7] |

| Reaction Order | Second-order overall | The rate is dependent on the concentration of both isocyanate and hydroxyl groups. |

| Autocatalysis | Often observed | The urethane product can accelerate the reaction, leading to a non-linear reaction profile.[10] |

Experimental Protocol: Synthesis of an HDI-based Polyurethane

This protocol outlines the one-shot synthesis of a polyurethane elastomer from HDI and a polyol.

Materials:

-

This compound (HDI)

-

Poly(tetramethylene glycol) (PTMG), Mn = 2000 g/mol

-

1,4-Butanediol (BDO) as a chain extender

-

Dibutyltin dilaurate (DBTDL) as a catalyst

-

Dry toluene as a solvent

Procedure:

-

In a four-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add PTMG and BDO.

-

Heat the mixture to 60°C under a nitrogen atmosphere with stirring until a homogeneous solution is obtained.

-

Add the DBTDL catalyst to the mixture.

-

Slowly add the stoichiometric amount of HDI to the flask while maintaining vigorous stirring.

-

Increase the temperature to 80-90°C and continue the reaction for 2-4 hours.

-

Pour the viscous polymer solution into a Teflon-coated mold and cure in an oven at 100°C for 24 hours.

-

Characterize the resulting polyurethane film using FTIR, GPC, DSC, and tensile testing.

Section 3: Chain-Growth Polymerization: Crafting Well-Defined Polyisocyanates

Beyond the realm of polyurethanes, HDI can undergo chain-growth polymerization to produce polyisocyanates. These polymers possess a rigid, helical backbone, making them interesting for applications mimicking biological peptides.[11] The key to successful chain-growth polymerization of isocyanates is to suppress the thermodynamically favored cyclotrimerization reaction, which leads to the formation of stable isocyanurate rings.

Anionic Polymerization: A Controlled Approach

Living anionic polymerization has emerged as a powerful technique for synthesizing well-defined poly(n-hexyl isocyanate) (PHIC), a close relative of poly(this compound), with controlled molecular weight and low polydispersity.[11][12] This is typically achieved at very low temperatures (-98°C) in solvents like tetrahydrofuran (THF).[12][13]

Initiators:

-

Sodium Naphthalenide (Na-Naph): A classic initiator for anionic polymerization.[12]

-

Sodium Benzilide (NaBA) and Sodium Diphenylamide (NaDPA): These are dual-functional initiators that not only initiate the polymerization but also protect the living chain end, thus preventing trimerization.[13]

The use of additives like sodium tetraphenylborate (NaBPh₄) can further stabilize the active anionic chain end through a common-ion effect, leading to better control over the polymerization.[12]

Coordination Polymerization: The Role of Transition Metals

Organotitanium(IV) complexes have been successfully employed as catalysts for the living coordination polymerization of isocyanates.[14][15] These catalysts, such as CpTiCl₂(OR), can polymerize isocyanates to high yields without the formation of cyclic trimers.[14] This method allows for the synthesis of well-defined block copolymers and polymers with functional side chains.[16] The polymerization proceeds via an insertion mechanism at the titanium-nitrogen bond.

Section 4: Side Reactions in HDI Polymerization

The high reactivity of the isocyanate group can lead to several side reactions, which can impact the structure and properties of the final polymer.

-

Dimerization and Trimerization: In the presence of certain catalysts or at elevated temperatures, HDI can undergo self-polymerization to form uretdiones (dimers) and isocyanurates (trimers).[17] Trimerization is a particularly common side reaction that can lead to crosslinking in polyurethane networks.

-

Reaction with Water: Water is a highly reactive nucleophile that readily reacts with isocyanates to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another isocyanate group to form a urea linkage.[18][19] This reaction is the basis for polyurethane foam production.

Section 5: Characterization of HDI-based Polymers

A suite of analytical techniques is essential for characterizing the structure and properties of polymers derived from HDI.

| Technique | Information Obtained |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups (e.g., urethane, urea, isocyanate).[20] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural analysis of the polymer backbone and side chains.[20] |

| Gel Permeation Chromatography (GPC) | Determination of molecular weight and molecular weight distribution.[21] |

| Differential Scanning Calorimetry (DSC) | Measurement of thermal transitions such as glass transition temperature (Tg) and melting temperature (Tm).[20] |

| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and decomposition behavior.[20] |

| Mechanical Testing | Determination of tensile strength, elongation at break, and elastic modulus.[3] |

Section 6: Safety and Handling of this compound

HDI is a hazardous substance and must be handled with appropriate safety precautions. It is a potent respiratory and dermal sensitizing agent that can cause asthma.[22][23]

-

Exposure Routes: The primary route of exposure is through inhalation of vapors or aerosols, particularly during spray applications.[22][24] Dermal contact can also lead to sensitization.[22]

-

Personal Protective Equipment (PPE): When handling HDI, it is crucial to use appropriate PPE, including respirators, chemical-resistant gloves, and eye protection.[24]

-

Engineering Controls: Work with HDI should be conducted in well-ventilated areas, preferably within a fume hood.[25]

-

Regulations: Several regulatory bodies, including the EPA and NIOSH, have established exposure limits and guidelines for HDI.[22][23]

Conclusion: The Future of HDI Polymerization

The polymerization of this compound is a rich and evolving field. While its role in the production of high-performance polyurethanes is well-established, ongoing research into controlled polymerization techniques like living anionic and coordination polymerization is paving the way for the creation of novel materials with precisely defined architectures and functionalities. For researchers in materials science and drug development, a deep understanding of these mechanisms is paramount for designing the next generation of advanced polymers.

References

-

Lee, J.-S., et al. (2022). Synthetic Control of Helical Polyisocyanates by Living Anionic Polymerization toward Peptide Mimicry. Macromolecules, 55(5), 1595–1614. Available at: [Link]

-

Chae, C.-G., et al. (2019). Living Initiator-Transfer Anionic Polymerization of Isocyanates by Sodium Diphenylamide. Macromolecules, 52(23), 9236–9246. Available at: [Link]

-

Silva, A. A., et al. (2020). Synthesis and characterization of biodegradable polyurethane films based on HDI with hydrolyzable crosslinked bonds and a homogeneous structure for biomedical applications. Materials Science and Engineering: C, 112, 110921. Available at: [Link]

-

Lee, J.-S., et al. (2013). Living Anionic Polymerization of Isocyanate Containing a Reactive Carbamate Group. Macromolecules, 46(15), 5939–5946. Available at: [Link]

-

Patten, T. E., & Novak, B. M. (1996). Living Organotitanium(IV)-Catalyzed Polymerizations of Isocyanates. Journal of the American Chemical Society, 118(8), 1906–1916. Available at: [Link]

-

Pitsikalis, M., et al. (2017). A success story. The case of cοοrdination polymerization of isocyanates employing half-titanocene complexes. Inorganica Chimica Acta, 468, 114-126. Available at: [Link]

-

Kim, S. H., et al. (2014). Synthesis of highly elastic biocompatible polyurethanes based on bio-based isosorbide and poly(tetramethylene glycol) and their properties. Macromolecular Research, 22(10), 1083-1089. Available at: [Link]

-

Zhang, Y., et al. (2020). Recyclable Dynamic Covalent Networks Derived from Isocyanate Chemistry: The Critical Role of Electronic and Steric Effects in Reversibility. ResearchGate. Available at: [Link]

-

Nagy, K., et al. (2016). Synthesis of Sucrose-HDI Cooligomers: New Polyols for Novel Polyurethane Networks. Polymers, 8(11), 389. Available at: [Link]

-

Guo, J., et al. (2007). Synthesis and characterization of HDI/MDI-polycarbonate urethanes. Journal of Materials Science, 42(14), 5508–5515. Available at: [Link]

-

Lee, J.-S., et al. (2000). Synthesis of Poly(n-hexyl isocyanate) by Controlled Anionic Polymerization in the Presence of NaBPh4. Macromolecules, 33(15), 5433–5435. Available at: [Link]

-

Lee, J.-S. (2015). Living Anionic Polymerization of Isocyanates. Researcher.Life. Available at: [Link]

-

Nagy, K., et al. (2016). Synthesis of Sucrose-HDI Cooligomers: New Polyols for Novel Polyurethane Networks. Polymers, 8(11), 389. Available at: [Link]

-

Kaffashi, B., & Saral, R. (2024). Single-Step Synthesis and Characterization of Non-Linear Tough and Strong Segmented Polyurethane Elastomer Consisting of Very Short Hard and Soft Segments and Hierarchical Side-Reacted Networks and Single-Step Synthesis of Hierarchical Hyper-Branched Polyurethane. Polymers, 16(6), 823. Available at: [Link]

-

Parcheta, P., et al. (2021). Synthesis and characterization of waterborne polyurethane adhesive from MDI and HDI. Journal of Polymer Research, 28(9), 329. Available at: [Link]

-

Ito, Y., & Sawamura, M. (1998). Screw-sense-selective polymerization of isocyanides by organotransition metal complexes. Journal of Synthetic Organic Chemistry, Japan, 56(11), 948-957. Available at: [Link]

-

de la Fuente, J. L., et al. (2012). The Role of Diisocyanate Structure to Modify Properties of Segmented Polyurethanes. Journal of the Chilean Chemical Society, 57(1), 1011-1016. Available at: [Link]

-

Fernández-d'Arlas, B., et al. (2015). Kinetic and Thermodynamic Studies of the Formation of a Polyurethane Based on 1,6-Hexamethylene Diisocyanate and Poly(carbonate-Co-ester)diol. Thermochimica Acta, 603, 114-122. Available at: [Link]

-